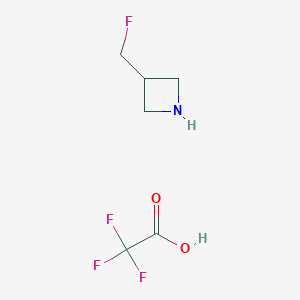

3-(Fluoromethyl)azetidine; trifluoroacetic acid

Description

3-(Fluoromethyl)azetidine; trifluoroacetic acid (TFA) is a fluorinated azetidine derivative paired with TFA, a strong acid commonly used in organic synthesis for deprotection and catalysis. This compound (CAS: 1443983-84-3, molecular formula: C₆H₉F₄NO₂, molecular weight: 203.14) has gained prominence in drug discovery, particularly in oncology. For example, it serves as a key structural component in camizestrant (AZD9833), a next-generation estrogen receptor antagonist for breast cancer treatment. Camizestrant demonstrates enhanced ERα degradation efficacy compared to earlier analogs like AZD9496, attributed to the fluoromethyl-azetidine motif's metabolic stability and steric effects .

TFA is critical in synthesizing azetidine derivatives due to its ability to remove protecting groups (e.g., Boc) without compromising ring integrity in specific cases. Evidence highlights its role in deprotecting azetidine amines in 3,3-diaryloxetane derivatives, yielding stable products (71–97% yield) . However, structural variations in azetidine analogs significantly influence their reactivity with TFA, as discussed below.

Properties

IUPAC Name |

3-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.C2HF3O2/c5-1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKBIXJKXKSUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443983-84-3 | |

| Record name | 3-(fluoromethyl)azetidine trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)azetidine; trifluoroacetic acid typically involves the reaction of azetidine with fluoromethylating agents under controlled conditions. One common method includes the use of fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)azetidine; trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of the corresponding amines.

Substitution: Formation of azetidine derivatives with different substituents.

Scientific Research Applications

3-(Fluoromethyl)azetidine; trifluoroacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)azetidine; trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The trifluoroacetic acid component can influence the compound’s solubility and stability, further modulating its activity.

Comparison with Similar Compounds

Stability Under Acidic Conditions

The stability of azetidine derivatives under TFA-mediated deprotection varies markedly depending on substituents:

- Gem-dimethyl azetidine (1d) and cyclobutane analog (1e) : Unstable under TFA, requiring HCl for deprotection (81–94% yield) .

- Ethoxycarbonylmethylene-substituted azetidines : TFA induces ring opening in compounds like 9 , forming unexpected derivatives due to substituent-directed reactivity .

- Boc-protected 3-aryl-3-arylmethoxyazetidine : Decomposes in TFA/dichloromethane, necessitating alternative methods .

Key Insight : The 3,3-diaryloxetane motif in 3-(fluoromethyl)azetidine stabilizes the ring against TFA, whereas electron-withdrawing or bulky substituents (e.g., ethoxycarbonylmethylene) increase susceptibility to ring opening.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 3-(Fluoromethyl)azetidine; TFA | C₆H₉F₄NO₂ | 203.14 | Fluoromethyl group |

| 3-Fluoro-3-(methoxymethyl)azetidine TFA | C₇H₁₁F₄NO₃ | 233.16 | Methoxymethyl and fluorine |

| 3-(2-Fluorophenyl)azetidine; TFA | C₁₀H₁₀F₄NO₂ | 260.19 | Aromatic fluorine substitution |

| Gem-dimethyl azetidine | Not specified | - | Two methyl groups at C3 |

Impact : Fluorine and fluoromethyl groups improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs. Methoxymethyl groups may enhance solubility but reduce steric bulk compared to diaryloxetanes .

Biological Activity

3-(Fluoromethyl)azetidine; trifluoroacetic acid is a compound characterized by its unique structural features, including a fluoromethyl group and a trifluoroacetic acid moiety. This combination imparts distinct electronic and steric properties, influencing its biological activity and potential applications in medicinal chemistry.

The molecular formula of this compound is CHFNO. The compound is notable for its ability to undergo various chemical reactions, including:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions can occur with lithium aluminum hydride.

- Substitution : The fluoromethyl group allows for nucleophilic substitution reactions.

These reactions facilitate its use as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluoromethyl group enhances the compound's binding affinity and selectivity, while the trifluoroacetic acid component influences solubility and stability, potentially modulating its biological effects.

Biological Activity Studies

Recent studies have investigated the potential biological activities of this compound, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties. The compound has been evaluated against various microbial strains, showing promising results in inhibiting growth.

Anticancer Properties

In the context of cancer research, this compound has been explored for its efficacy against different cancer cell lines. For instance, it has been reported that derivatives of azetidine compounds can demonstrate significant cytotoxic effects on cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial in drug development as it allows for targeted therapies with reduced side effects .

Case Studies

- Estrogen Receptor Modulation : A study examined a series of fluorinated azetidines, including this compound, for their ability to modulate estrogen receptors (ER). The findings indicated that modifications at the azetidine nitrogen could influence binding affinity without compromising potency or efficacy in cell line models resistant to endocrine therapy .

- Anticancer Efficacy : Another investigation focused on the effect of similar azetidine derivatives on triple-negative breast cancer (TNBC) cell lines. Results showed that certain derivatives led to significant inhibition of cell proliferation and metastasis in vivo, indicating potential therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action | References |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme/receptor interaction | |

| 3-(Chloromethyl)azetidine; trifluoroacetic acid | Limited studies on bioactivity | Similar interaction mechanisms | |

| 3-(Bromomethyl)azetidine; trifluoroacetic acid | Emerging data on anticancer effects | Potential similar mechanisms |

Q & A

Q. What are the key physicochemical properties of trifluoroacetic acid (TFA) relevant to its use in organic synthesis?

TFA is a strong acid (pKa ~0.23) due to electron-withdrawing fluorine atoms, making it 10,000 times more acidic than acetic acid . It has a boiling point of 72.4°C, density of 1.489 g/mL, and is miscible with water and organic solvents (e.g., benzene, dichloromethane) . Its low boiling point allows easy removal via rotary evaporation, critical in peptide synthesis for cleaving ester protecting groups .

Q. How should trifluoroacetic acid be handled and stored to ensure laboratory safety?

TFA must be stored in cool, well-ventilated areas away from strong bases (e.g., NaOH), reducing agents, and metals due to violent reactions . Use corrosion-resistant containers (e.g., PTFE-lined caps) and handle in fume hoods with PPE. Incompatibilities include ammonia, isocyanates, and oxidizing agents like permanganates .

Q. What are the primary applications of TFA in academic research beyond peptide synthesis?

TFA is used as a solvent in NMR analysis (e.g., for polar compounds) and as a catalyst in Friedel-Crafts acylations due to its strong acidity and ability to stabilize carbocation intermediates . It also facilitates ester hydrolysis in carbohydrate chemistry .

Advanced Research Questions

Q. What synthetic routes are available for preparing 3-(fluoromethyl)azetidine derivatives, and how does TFA influence their stability during synthesis?

3-(Fluoromethyl)azetidine derivatives are synthesized via fluorination of azetidine precursors using reagents like AgF or electrochemical fluorination . TFA is often used as a counterion (e.g., 3-azetidineacetic acid trifluoroacetate) to stabilize intermediates during purification . However, prolonged exposure to TFA can lead to ring-opening reactions in azetidines, requiring controlled reaction times (<2 hours) and low temperatures (0–4°C) .

Q. How can researchers resolve contradictions in reported solubility data for TFA in different solvent systems?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from temperature and concentration effects. For example, TFA forms azeotropes with water (boiling point 105°C at 73% TFA), altering solubility profiles . Systematic studies using dynamic light scattering (DLS) or phase diagrams under controlled humidity can clarify these variations .

Q. What methodological considerations are critical for optimizing TFA-mediated cleavage of protecting groups in solid-phase peptide synthesis (SPPS)?

Key factors include:

- TFA concentration : 95% TFA in water maximizes cleavage efficiency while minimizing side reactions like aspartimide formation .

- Scavengers : Additives (e.g., triisopropylsilane) prevent carbocation-induced alkylation of sensitive residues (e.g., tryptophan) .

- Reaction time : 1–2 hours at room temperature balances yield and purity. Prolonged exposure degrades peptides via acid hydrolysis .

Q. How do the electronic effects of the trifluoromethyl group in 3-(fluoromethyl)azetidine influence its reactivity in nucleophilic substitution reactions?

The -CF3 group induces strong electron-withdrawing effects, increasing the azetidine ring’s electrophilicity. This enhances reactivity in SN2 reactions (e.g., with amines or thiols) but reduces stability in acidic conditions. Computational studies (DFT) show that the fluoromethyl group lowers the LUMO energy of the azetidine, facilitating nucleophilic attack at the β-carbon .

Q. What advanced analytical techniques are required to characterize TFA adducts in complex reaction mixtures?

- NMR : 19F NMR (δ = -75 to -76 ppm for TFA) identifies adducts but requires deuterated solvents to avoid signal overlap .

- LC-MS : Reverse-phase HPLC with TFA-free mobile phases (e.g., formic acid) prevents ion suppression, enabling detection of TFA-bound intermediates .

- X-ray crystallography : For crystalline derivatives (e.g., 3-azetidineacetic acid trifluoroacetate), synchrotron radiation improves resolution of fluorine positions .

Data Contradiction Analysis

Q. Why do reported melting points for TFA vary across literature sources?

Discrepancies (e.g., -15.4°C vs. -17°C) stem from impurities like residual acetic acid or water. Ultra-pure TFA (>99.995% trace metals grade) shows consistent thermal behavior, while technical-grade samples exhibit depression due to contaminants . Differential scanning calorimetry (DSC) under anhydrous conditions resolves these differences .

Q. How do conflicting reports on TFA’s compatibility with sulfur-containing compounds impact experimental design?

While TFA is generally incompatible with thiols (forms disulfides), some studies use it in cysteine-rich peptide synthesis with scavengers. Methodological adjustments—such as adding tert-butylthiol (10% v/v) to stabilize free thiols—reconcile these contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.